Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)-
Description
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- is a substituted phenoxyacetic acid derivative characterized by a phenoxy backbone functionalized with a formyl group at position 6, a methyl group at position 2, and a propoxy group at position 3. The compound’s molecular formula is inferred as C₁₃H₁₆O₅, derived from structural analogs such as its acetamide derivative (C₁₃H₁₇NO₄, CAS 820237-70-5) described in , where the carboxylic acid group (-COOH) replaces the acetamide (-CONH₂).
Properties
CAS No. |
820237-69-2 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-(6-formyl-2-methyl-3-propoxyphenoxy)acetic acid |
InChI |
InChI=1S/C13H16O5/c1-3-6-17-11-5-4-10(7-14)13(9(11)2)18-8-12(15)16/h4-5,7H,3,6,8H2,1-2H3,(H,15,16) |
InChI Key |
PPDPMLHCQSHGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reagents
The synthesis of this compound involves sequential functionalization of a phenolic precursor to introduce the formyl, methyl, and propoxy groups, followed by coupling with chloroacetic acid or glyoxylic acid derivatives.
Phenolic Precursor Synthesis
The core phenolic structure is synthesized through multi-step aromatic substitution:
Critical Considerations
- Regioselectivity : The methyl group at position 2 directs subsequent substitutions to the para position. The propoxy group is introduced at position 3 via controlled alkylation.
- Protecting Groups : Temporary protection of hydroxyl groups (e.g., with Boc or methyl ethers) may be required to prevent undesired side reactions during formylation.
Optimization and Challenges
Regioselectivity in Formylation
The formyl group at position 6 requires precise control. The Vilsmeier-Haack reaction (POCl₃/DMF) is preferred over the Reimer-Tiemann method due to better regioselectivity:
| Method | Position | Yield | Advantages | References |
|---|---|---|---|---|
| Vilsmeier-Haack | 6 | 70–85% | High para-directing efficiency | |
| Reimer-Tiemann | 4/6 | 50–60% | Lower selectivity, side products |
Solvent and Catalyst Impact
- Methanol : Ideal for chloroacetic acid couplings due to solubility and ease of purification.
- DMSO : Enhances reaction rates in nucleophilic substitutions.
- H₂SO₄ : Accelerates glyoxylic acid condensation but may lead to over-oxidation.
Alternative Synthetic Pathways
One-Pot Synthesis
A patent (CN103396307A) describes a streamlined process for methoxyphenylacetic acid derivatives, adaptable for the target compound:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl phenoxide, oxoethanoic acid, H₂SO₄ | 100°C, 12 hours | >95% |
Modification : Replace methyl phenoxide with the 6-formyl-2-methyl-3-propoxyphenol precursor.
Thianthracene-Mediated Coupling
A method from the RSC involves thianthracene salts for aryl thioester synthesis, which could be repurposed for acetic acid coupling:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thianthracene-S-oxide, HBF₄·OEt₂ | 0°C, DCM/MeCN | 60–80% |
| 2 | Potassium thioacetate, DMSO | 427 nm light, 30 min | - |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Best Use Case |
|---|---|---|---|
| Chloroacetic Acid Coupling | High yield, scalable | Requires NaOH handling | Industrial synthesis |
| Glyoxylic Acid Condensation | Simple procedure | Acidic conditions may degrade sensitive groups | Lab-scale production |
| One-Pot Synthesis | Minimal purification | Limited to specific substituents | Rapid prototyping |
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- has a unique molecular structure characterized by a phenoxy group with formyl, methyl, and propoxy substituents. Its molecular formula is C_{13}H_{16}O_4, with a molecular weight of approximately 252.26 g/mol. The synthesis of this compound typically involves multi-step processes including:
- Aromatic Substitution Reactions : To form the phenoxy ring.
- Formylation and Alkylation Reactions : To introduce the formyl and propoxy groups.
Industrial production often utilizes advanced catalytic systems to enhance yield and purity while ensuring efficient synthesis .
Biological Activities
Research indicates that acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- exhibits significant biological activities. Preliminary studies suggest it may interact with biomolecules and modulate enzyme activity, which could have implications for therapeutic applications. Some key findings include:
- Enzyme Modulation : The compound may influence various biochemical pathways relevant to drug development strategies targeting diseases.
- Potential Antimicrobial Properties : Investigations into its interactions with biological molecules are ongoing, suggesting possible applications in combating microbial infections .
Therapeutic Applications
The unique properties of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- position it as a candidate for various therapeutic applications:
- Drug Development : Its ability to bind with specific enzymes or receptors may lead to the modulation of their activities, paving the way for new drugs targeting diverse diseases.
- Antioxidant Activity : The compound's structural features may contribute to its antioxidant properties, which are beneficial in reducing oxidative stress in biological systems .
Comparative Analysis with Related Compounds
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- shares structural similarities with other compounds that may influence its reactivity and biological interactions. Below is a comparative table highlighting notable related compounds:
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| Acetic acid, (6-formyl-2-methyl-3-ethoxyphenoxy) | 2-(6-formyl-2-methyl-3-ethoxyphenoxy)acetic acid | Contains an ethoxy group instead of propoxy. |
| Acetic acid, (6-formyl-2-methyl-3-butoxyphenoxy) | 2-(6-formyl-2-methyl-3-butoxyphenoxy)acetic acid | Features a butoxy group which may alter its reactivity. |
| Acetic acid, (6-formyl-2-methyl-3-methoxyphenoxy) | 2-(6-formyl-2-methyl-3-methoxyphenoxy)acetic acid | Contains a methoxy group affecting solubility and reactivity. |
The differences in substituents can lead to distinct chemical behaviors and potential applications in various fields .
Mechanism of Action
The mechanism of action of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
- Structure: Phenoxyacetic acid substituted with chlorine at positions 2, 4, and 5 (CAS 93-76-5) .
- Key Differences :
- Substituents : Chlorine atoms (electron-withdrawing) vs. formyl, methyl, and propoxy groups (mixed electronic effects).
- Acidity : Chlorine’s strong electron-withdrawing effect increases acidity (pKa ~2.6), whereas the target compound’s formyl group (moderately electron-withdrawing) and propoxy group (electron-donating) may result in a higher pKa.
- Applications : 2,4,5-T is a herbicide; the target compound’s bioactivity (if any) would depend on substituent-driven receptor interactions .
Acetamide, 2-(6-Formyl-2-Methyl-3-Propoxyphenoxy)
- Structure: Shares the same phenoxy backbone but replaces the carboxylic acid with an acetamide group (CAS 820237-70-5) .
- Key Differences: Solubility: The amide group enhances solubility in polar aprotic solvents compared to the carboxylic acid.
(6-Isopropyl-2-Methoxycarbonyl-3-Methylphenoxy)acetic Acid Ester
- Structure: Esterified phenoxyacetic acid with isopropyl, methoxycarbonyl, and methyl groups (CAS 52073-09-3) .
- Key Differences :
- Lipophilicity : The ester group increases lipophilicity, favoring membrane permeability over the free acid.
- Reactivity : Esters undergo hydrolysis to the acid, whereas the target compound’s free acid form is directly bioactive.
Physicochemical and Functional Comparisons
Pharmacophore and Bioactivity Considerations
The formyl group in the target compound may act as a hydrogen bond acceptor, a feature critical in pharmacophore models for receptor binding (e.g., as seen in ’s pharmacophore mapping studies) . Comparatively, 2,4,5-T relies on chlorine’s electronegativity for herbicidal activity, while the acetamide derivative’s -CONH₂ group could mimic peptide bonds in enzyme inhibitors.
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